molecular formula C13H18N2O5S B586323 3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid CAS No. 1265892-01-0

3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid

Cat. No. B586323
CAS RN: 1265892-01-0
M. Wt: 314.356
InChI Key: WFEBOBZHCYLTEZ-UHFFFAOYSA-N
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Description

3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid (CAS# 1265892-01-0) is structurally similar to Articaine (A777900), which is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand, foot surgery, and dentistry . It has a molecular weight of 314.36 and a molecular formula of C13H18N2O5S .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is 3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid . The canonical SMILES representation is C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a LogP value of 2.57490, indicating its lipophilicity . It has a complexity of 369 and a topological polar surface area of 125 . The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 6 rotatable bonds .

Scientific Research Applications

Optical Properties and Patterning of Luminescent Polymers

  • Synthesis and Applications : A study on the synthesis of polymers using a component similar to the specified compound demonstrated the creation of luminescent polymers with potential applications in optical devices. These polymers exhibited good optical properties and high emission intensity both in solution and solid state, retaining their properties even after certain chemical modifications (Han, Chen, Vamvounis, & Holdcroft, 2005).

Functionalized Regioregular Polythiophenes

  • Thermolytic and Catalytic Reactions : Research on functionalized regioregular π-conjugated polymers involving a similar compound showed promising results in thermolytic and catalytic removal of certain groups from thin solid films of polymers. This finding is significant for the development of advanced materials in electronics and photonics (Yu & Holdcroft, 2000).

Electropolymerization and Electrochromic Performances

  • Electrochemical Applications : A study on electropolymerization and electrochromic performances of novel assemblies showed that compounds involving similar structures could form polymers through electrochemical deposition. This is relevant for applications in electrochromic devices (Li et al., 2020).

Synthesis and Biological Activity

  • Biological Activities : Research into the synthesis and biological activity of new thieno[2,3-d]pyrimidines, which involved a related compound, indicated that some synthesized compounds possess significant inhibitory activities against certain plants. This suggests potential applications in agriculture and plant biology (Wang, Zheng, Liu, & Chen, 2010).

Polymer Science and Material Chemistry

  • Advanced Material Synthesis : Several studies have focused on the synthesis and characterization of polymers and materials using compounds with a similar structure. These studies have implications for the development of new materials with specific optical, electronic, and biological properties (Yu & Holdcroft, 2002), (Brusso, Lilliedal, & Holdcroft, 2011).

Mechanism of Action

Target of Action

It’s been suggested that it may be used in the synthesis of potential histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

properties

IUPAC Name

3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEBOBZHCYLTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid

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